Cas no 921599-70-4 (2,2-Difluorocyclopentan-1-amine hydrochloride)

2,2-Difluorocyclopentan-1-amine hydrochloride is a fluorinated cyclopentylamine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of difluorine substituents enhances the compound's stability and metabolic resistance, making it a valuable intermediate for the synthesis of bioactive molecules. The hydrochloride salt form improves solubility and handling properties, facilitating its use in synthetic workflows. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its rigid cyclopentane scaffold and fluorine-induced electronic effects. Its high purity and well-characterized structure ensure reproducibility in research applications.
2,2-Difluorocyclopentan-1-amine hydrochloride structure
921599-70-4 structure
Product Name:2,2-Difluorocyclopentan-1-amine hydrochloride
CAS No:921599-70-4
MF:C5H10ClF2N
MW:157.589407444
MDL:MFCD18909233
CID:3160751
PubChem ID:71656097
Update Time:2025-05-24

2,2-Difluorocyclopentan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluorocyclopentan-1-amine hydrochloride
    • 2,2-Difluorocyclopentanamine hydrochloride
    • AKOS024125202
    • W10037
    • NKKPWPHIGLLMRF-UHFFFAOYSA-N
    • DTXSID50856554
    • 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1)
    • 2,2-Difluorocyclopentan-1-aminehydrochloride
    • SY047796
    • Cyclopentanamine, 2,2-difluoro-, hydrochloride (1:1)
    • 2,2-Difluorocyclopentan-1-amine HCl
    • EN300-99908
    • 921599-70-4
    • MFCD18909233
    • F8888-6524
    • SCHEMBL17700925
    • WLB59970
    • CS-0108754
    • FS-6095
    • 2,2-difluorocyclopentan-1-amine;hydrochloride
    • MDL: MFCD18909233
    • Inchi: 1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H
    • InChI Key: NKKPWPHIGLLMRF-UHFFFAOYSA-N
    • SMILES: Cl.FC1(C(N)CCC1)F

Computed Properties

  • Exact Mass: 157.0469833g/mol
  • Monoisotopic Mass: 157.0469833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 92.4
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

2,2-Difluorocyclopentan-1-amine hydrochloride Pricemore >>

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2,2-Difluorocyclopentan-1-amine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  overnight, 35 °C
Reference
Synthesis of gem-difluorocyclopentane/hexane building blocks
Melnykov, Kostiantyn P.; Nosik, Pavel S.; Kurpil, Bohdan B.; Sibgatulin, Dmitriy A.; Volochnyuk, Dmitriy M.; et al, Journal of Fluorine Chemistry, 2017, 199, 60-66

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  > 1 h, rt
Reference
Preparation of 1,3,8-triazaspiro[4.5]decane derivatives as β-secretase inhibitors for treatment of Alzheimer's disease
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ;  2 h, rt
Reference
Preparation of 8H-pyrido[2,3-d]pyrimidine-7-one compounds for treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  rt
Reference
Preparation of triazaspirodecenones as β-secretase inhibitors for the treatment of Alzheimer's disease.
, World Intellectual Property Organization, , ,

2,2-Difluorocyclopentan-1-amine hydrochloride Raw materials

2,2-Difluorocyclopentan-1-amine hydrochloride Preparation Products

2,2-Difluorocyclopentan-1-amine hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:921599-70-4)2,2-Difluorocyclopentan-1-amine hydrochloride
Order Number:A922775
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:33
Price ($):159.0
Email:sales@amadischem.com

Additional information on 2,2-Difluorocyclopentan-1-amine hydrochloride

2,2-Difluorocyclopentan-1-amine Hydrochloride: A Comprehensive Overview

The compound with CAS No. 921599-70-4, commonly referred to as 2,2-Difluorocyclopentan-1-amine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclopentane, a five-membered ring hydrocarbon, with two fluorine atoms substituted at the 2-position and an amine group at the 1-position. The presence of the hydrochloride salt indicates that this compound is typically used in its protonated form, which is more stable and soluble for various applications.

Fluorinated cyclopentanes have been a subject of interest due to their unique chemical properties and potential applications in drug design. The fluorine atoms in 2,2-Difluorocyclopentan-1-amine hydrochloride contribute to its lipophilicity and stability, making it a valuable intermediate in the synthesis of more complex molecules. Recent studies have highlighted the role of such fluorinated compounds in modulating the pharmacokinetic properties of drugs, such as improving bioavailability and reducing toxicity.

The synthesis of 2,2-Difluorocyclopentan-1-amine hydrochloride involves a multi-step process that typically begins with the fluorination of cyclopentane derivatives. One common approach is the use of electrophilic fluorination agents under controlled conditions to introduce the fluorine atoms at the desired positions. Subsequent steps involve functionalization to introduce the amine group and finally, acidification to form the hydrochloride salt. Researchers have explored various catalytic systems to optimize this process, aiming for higher yields and better purity.

In terms of applications, 2,2-Difluorocyclopentan-1-amine hydrochloride has shown promise in medicinal chemistry as a building block for constructing bioactive molecules. Its rigid cyclopentane ring provides structural stability, while the amine group offers versatility for further functionalization. For instance, this compound can be used as a precursor for synthesizing peptide analogs or other nitrogen-containing heterocycles with potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of fluorinated cyclopentane derivatives with greater accuracy. These insights have facilitated the design of more efficient synthetic routes and improved understanding of their interactions with biological systems. For example, molecular docking studies have revealed that 2,2-Difluorocyclopentan-1-amine hydrochloride can act as a ligand for certain protein targets, suggesting its potential role in drug discovery.

The unique combination of fluorine's electronegativity and the cyclopentane ring's rigidity makes 2,2-Difluorocyclopentan-1-amine hydrochloride an attractive candidate for exploring novel chemical reactions. Recent research has focused on its participation in organocatalytic processes and its ability to undergo various cross-coupling reactions. These studies have expanded its utility in constructing complex molecular architectures with high precision.

In conclusion, CAS No. 921599-70-4, or 2,2-Difluorocyclopentan-1-amine hydrochloride, stands out as a versatile compound with significant potential in both academic research and industrial applications. Its distinctive chemical properties and adaptability make it a valuable tool for advancing drug discovery and organic synthesis efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:921599-70-4)2,2-Difluorocyclopentan-1-amine hydrochloride
A922775
Purity:99%
Quantity:1g
Price ($):159.0
Email